Cas no 921539-13-1 (1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one)

1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one
- 1-(2,3-dihydroindol-1-yl)-2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyethanone
- F2255-0183
- 1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one
- 921539-13-1
- AKOS024631707
- 1-(indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone
-
- Inchi: 1S/C25H27N3O2/c1-18-7-4-5-15-27(18)23-13-12-20-9-6-11-22(25(20)26-23)30-17-24(29)28-16-14-19-8-2-3-10-21(19)28/h2-3,6,8-13,18H,4-5,7,14-17H2,1H3
- InChI Key: NXVKRVGFSVVOOR-UHFFFAOYSA-N
- SMILES: O(CC(N1C2C=CC=CC=2CC1)=O)C1=CC=CC2C=CC(=NC=21)N1CCCCC1C
Computed Properties
- Exact Mass: 401.21032711g/mol
- Monoisotopic Mass: 401.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 599
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.7Ų
- XLogP3: 5
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2255-0183-5μmol |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-25mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-100mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-2μmol |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-3mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-50mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-1mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-4mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-5mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2255-0183-30mg |
1-(2,3-dihydro-1H-indol-1-yl)-2-{[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxy}ethan-1-one |
921539-13-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one Related Literature
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
Additional information on 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one
Introduction to 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one (CAS No. 921539-13-1)
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one, identified by its CAS number 921539-13-1, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, combines elements of indole and quinoline scaffolds, which are well-documented for their pharmacological potential. The presence of a dihydroindole moiety and a methylpiperidine substituent in the quinoline ring suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the exploration of heterocyclic compounds has yielded numerous insights into their role in modulating biological pathways. The indole derivative is particularly noteworthy for its involvement in various pharmacological mechanisms, including modulation of neurotransmitter systems and anti-inflammatory responses. The quinoline scaffold, on the other hand, is renowned for its antimicrobial and anticancer properties. The combination of these two motifs in 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one introduces a novel therapeutic perspective that warrants extensive research.
One of the most compelling aspects of this compound is its potential to interact with multiple targets simultaneously. The dihydroindole portion can engage with serotonergic receptors, while the methylpiperidine group may enhance binding affinity to certain enzymes or receptors. This dual-targeting capability is particularly attractive in the development of drugs that aim to treat complex diseases characterized by multifactorial etiology. For instance, conditions such as depression and neurodegenerative disorders often involve dysregulation of both neurotransmitter systems and inflammatory pathways.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. The specific arrangement of atoms in 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one may contribute to its unique pharmacokinetic and pharmacodynamic properties. Computational modeling has shown that this compound can exhibit high binding affinity to certain protein targets, suggesting its potential as a lead compound for drug development. Further experimental validation is required to confirm these predictions, but the preliminary data are encouraging.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled the construction of this complex molecule with precision. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in forming the key bonds within the molecule. These synthetic strategies not only highlight the advancements in organic chemistry but also pave the way for scalable production methods.
In terms of biological activity, early preclinical studies have demonstrated promising results in several disease models. The compound has shown potential in modulating inflammatory responses by interacting with cyclooxygenase (COX) enzymes and other inflammatory mediators. Additionally, its ability to cross the blood-brain barrier suggests that it may have therapeutic applications in central nervous system disorders. These findings are consistent with the growing interest in multitargeted drugs that can address multiple aspects of a disease simultaneously.
The development of new pharmaceuticals is often hampered by issues such as drug resistance and off-target effects. However, compounds like 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one offer a novel approach by leveraging structural diversity to minimize these problems. By combining known pharmacophores from different chemical classes, researchers can design molecules with enhanced specificity and reduced side effects. This strategy aligns well with current trends in drug discovery aimed at improving patient outcomes.
Future research directions for this compound include exploring its mechanism of action in greater detail and evaluating its efficacy in clinical trials. Investigating how it interacts with cellular components at the molecular level will provide valuable insights into its therapeutic potential. Additionally, studying its metabolic stability and pharmacokinetic profile will be crucial for determining its suitability for human use. Collaborative efforts between chemists, biologists, and clinicians will be essential to translate preclinical findings into tangible therapeutic benefits.
The impact of computational chemistry on drug discovery cannot be overstated. Advanced algorithms and machine learning models have revolutionized the way new compounds are designed and optimized. By integrating these tools into the development process, researchers can accelerate the identification of promising candidates like 1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-y)quinolin 8 yloxy}ethan 11 one (CAS No 92153913 11). These computational approaches not only save time but also enable the exploration of chemical space that would be impractical to investigate through traditional experimental methods alone.
In conclusion, 11 represents a significant advancement in medicinal chemistry with its unique structural features and promising biological activities Further research is warranted to fully elucidate its therapeutic potential and optimize its pharmacological properties The combination of innovative synthetic techniques computational modeling and preclinical studies will be crucial in realizing its full potential as a pharmaceutical agent As our understanding of complex biological systems continues to grow so too does our ability to design molecules that can interact with them in meaningful ways This compound stands as a testament to the power of interdisciplinary collaboration in driving progress towards better treatments for human diseases
921539-13-1 (1-(2,3-dihydro-1H-indol-1-yl)-2-{2-(2-methylpiperidin-1-yl)quinolin-8-yloxy}ethan-1-one) Related Products
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)



